Superior in vivo Thyroid Iodine Uptake Inhibition vs. 6-Methylthiouracil in Rat Models
In standardized rat assays measuring radioiodine collection, 5-benzyl-6-methylthiouracil (benzylthiouracil) demonstrates a potency approximately 10-fold higher than 6-methylthiouracil (MTU) and thiouracil. This directly contradicts any assumption of class-level equivalence between thiouracil analogs [1].
| Evidence Dimension | Inhibition of thyroidal radioiodine collection (efficacy) |
|---|---|
| Target Compound Data | Benzylthiouracil: ~10x activity vs. thiouracil |
| Comparator Or Baseline | Methylthiouracil: Equivalent to thiouracil |
| Quantified Difference | 10-fold more effective |
| Conditions | Single subcutaneous injection in rats, quantified by thyroid radioiodine uptake |
Why This Matters
This 10-fold differential in in vivo efficacy is critical for dose-response calibration in rodent models of hyperthyroidism, enabling lower dosing to minimize off-target toxicities associated with high MTU concentrations.
- [1] McGinty, D. A.; Sharp, E. A. Excretion studies on thiouracil and its 6-benzyl, 6-n-propyl and 6-methyl derivatives in man. Journal of Clinical Endocrinology and Metabolism 1948, 8 (12), 1043-1050. DOI: 10.1210/jcem-8-12-1043 View Source
